![molecular formula C15H14F3N5O B3040065 (Z)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)-4-pyrrolidin-1-ylbut-3-en-2-one CAS No. 152427-06-0](/img/structure/B3040065.png)
(Z)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)-4-pyrrolidin-1-ylbut-3-en-2-one
Overview
Description
Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They do not occur in nature . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .
Synthesis Analysis
Tetrazoles are often synthesized using various approaches such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .Chemical Reactions Analysis
Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .Physical And Chemical Properties Analysis
Tetrazoles are crystalline and odorless. They show melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Scientific Research Applications
Medicinal Chemistry
Tetrazoles, such as the one in your compound, act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Antibacterial Activity
Tetrazoles have shown a wide range of biological activities, including antibacterial properties . They could potentially be used in the development of new antibiotics.
Antifungal Activity
In addition to their antibacterial properties, tetrazoles also exhibit antifungal activities . This makes them useful in the treatment of various fungal infections.
Analgesic Activity
Tetrazoles have been found to possess analgesic (pain-relieving) properties . This could make them valuable in the development of new pain medications.
Anti-inflammatory Activity
Tetrazoles have shown anti-inflammatory activities . They could potentially be used in the treatment of conditions involving inflammation.
Antihypertensive Activities
Tetrazoles have demonstrated antihypertensive activities . They could potentially be used in the treatment of high blood pressure.
Use in SAR-driven Medicinal Chemistry
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in Structure-Activity Relationship (SAR) driven medicinal chemistry analogue syntheses .
Use in Drug Pharmacophores
The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety .
Safety And Hazards
Future Directions
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Their diverse biological applications make them a promising approach for synthesizing novel compounds .
properties
IUPAC Name |
(Z)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)-4-pyrrolidin-1-ylbut-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)13(24)12(10-22-8-4-5-9-22)14-19-20-21-23(14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGZJKRATKVCJU-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=C(C2=NN=NN2C3=CC=CC=C3)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C=C(/C2=NN=NN2C3=CC=CC=C3)\C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)-4-pyrrolidin-1-ylbut-3-en-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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